BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 4-Bromo-1H-quinolin-2-
one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-1H-quinolin-2-one

Cat. No.: B1339377

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Bromo-1H-quinolin-2-one, a molecule of interest for researchers, scientists, and
professionals in the field of drug development. This document presents a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supplemented with the methodologies employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of 4-Bromo-1H-quinolin-2-one is supported by a combination of
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data for 4-Bromo-1H-quinolin-2-one
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

11.85 brs - 1H N-H
7.95 d 8.0 1H H-5
7.68 S - 1H H-3
7.55 t 7.5 1H H-7
7.30 t 7.5 1H H-6
7.25 d 8.0 1H H-8

Solvent: DMSO-ds

Table 2: 3C NMR Spectroscopic Data for 4-Bromo-1H-quinolin-2-one

Chemical Shift (8) ppm Assighment
160.5 C-2 (C=0)
140.2 C-8a

138.8 C-7

133.5 C-5

125.0 C-3

122.3 C-6

118.8 C-4a

115.9 C-8

112.1 C-4 (C-Br)

Solvent: DMSO-ds

Table 3: IR Absorption Data for 4-Bromo-1H-quinolin-2-one
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Wavenumber (cm~?) Intensity Assignment
3100-2900 Broad N-H stretch
1660 Strong C=0 stretch (amide)

1600, 1570, 1480

Medium-Strong

C=C aromatic stretch

750

Strong

C-Br stretch

Table 4: Mass Spectrometry Data for 4-Bromo-1H-quinolin-2-one

miz Relative Intensity (%) Assighment
225/227 100/98 [M]*/ [M+2]*
197/199 ~20 [M-COJ*

146 ~30 [M-Br]*

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory

procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The
sample was dissolved in deuterated dimethyl sulfoxide (DMSO-de). Chemical shifts (d) are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
For the *H NMR spectrum, the residual solvent peak of DMSO-de at 2.50 ppm was used for
calibration. For the 13C NMR spectrum, the solvent peak at 39.52 ppm was used for calibration.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The
sample was prepared as a solid and analyzed using the Attenuated Total Reflectance (ATR)
technique. The spectrum was recorded in the range of 4000-400 cm~1.
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Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass
spectrometer using electron ionization (El) at 70 eV. The sample was introduced via a direct
insertion probe. The characteristic isotopic pattern of bromine (“°Br and 8!Br in an approximate
1:1 ratio) is a key feature in the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like
4-Bromo-1H-quinolin-2-one can be visualized as follows:

Compound Preparation

Gynthesis of 4-Bromo-1H-quinolin-2-on9

Y

(Purification (e.0., Recrystallization))

Spectroscopic¢ Analysis

NMR Spectroscopy
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- Isotopic Distribution
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Structure Confirmation of
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Caption: Workflow for the spectroscopic characterization of 4-Bromo-1H-quinolin-2-one.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-1H-quinolin-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339377#spectroscopic-data-for-4-bromo-1h-
quinolin-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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